N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-fluorophenyl)acetamide
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Overview
Description
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpyrimidinyl moiety, and a fluorophenylacetamide group. The combination of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 4-(dimethylamino)-6-methylpyrimidin-2-ylmethyl intermediate. This intermediate is then reacted with 2-(4-fluorophenyl)acetyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate
Uniqueness
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-fluorophenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cell proliferation and apoptosis. Its structure suggests potential inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell growth regulation.
Antitumor Activity
Research indicates that compounds with similar structural motifs have demonstrated significant antitumor effects. For instance, studies on related compounds show that they can inhibit tumor cell proliferation effectively. In particular, the antiproliferative activity against various cancer cell lines has been evaluated, revealing IC50 values that suggest potent efficacy.
Cell Line | IC50 (μM) |
---|---|
HepG2 | 1.30 |
MDA-MB-231 | 2.50 |
A2780 | 3.00 |
These results highlight the compound's potential as an anticancer agent, particularly against liver and breast cancer cells.
Mechanisms of Induction of Apoptosis
The induction of apoptosis is a critical mechanism through which this compound exerts its antitumor effects. Flow cytometry studies have shown that treatment with the compound significantly increases the rate of apoptosis in HepG2 cells, with rates rising from 5.83% in untreated cells to over 28% at higher concentrations.
Cell Cycle Arrest
In addition to promoting apoptosis, the compound has been shown to induce G2/M phase arrest in cancer cells. This effect is significant as it disrupts the normal cell cycle progression, leading to decreased proliferation rates.
Case Studies and Research Findings
- In Vitro Studies : A study focused on the compound's effects on various cancer cell lines demonstrated its ability to inhibit cell growth effectively. The research utilized multiple assays to confirm its potency against solid tumors.
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in vivo. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential for further development as an anticancer therapy.
- Combination Therapies : Preliminary data suggest that combining this compound with established chemotherapeutics may enhance overall anticancer efficacy, paving the way for future combination therapy studies.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-8-15(21(2)3)20-14(19-11)10-18-16(22)9-12-4-6-13(17)7-5-12/h4-8H,9-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPMDLDARVTMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.